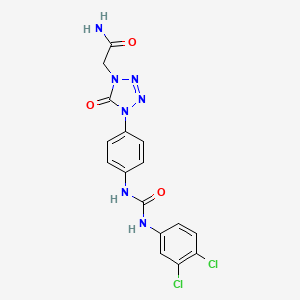

methylidene]amino}benzene CAS No. 866157-58-6](/img/structure/B2515844.png)

1-bromo-4-{[(Z)-[(4-methylbenzyl)amino](methylsulfanyl)methylidene]amino}benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-bromo-4-{[(Z)-(4-methylbenzyl)aminomethylidene]amino}benzene" is a complex molecule that appears to be related to various research areas, including the synthesis of heterocyclic compounds, fluorescence properties of brominated benzenes, and crystal structure analysis of bromophenyl derivatives. The molecule contains a bromobenzene moiety, which is a common structural feature in many organic compounds that have been studied for their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of brominated benzene derivatives can involve various strategies, including the use of bromoethylsulfonium salts for the annulation of heterocyclic compounds . While the specific synthesis of the compound is not detailed in the provided papers, similar brominated compounds have been synthesized using reactions like the Wittig-Horner reaction, as seen in the synthesis of "1-Bromo-4-(2,2-diphenylvinyl)benzene" . This suggests that the target compound could potentially be synthesized through similar methodologies, involving nucleophilic reactions and subsequent annulation steps.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives has been extensively studied using techniques such as NMR, IR, EI-MS, and XRD . These studies reveal the spatial arrangement of the substituents on the benzene ring and their influence on the overall molecular conformation. For instance, the 4-bromophenyl ring in some compounds is slightly rotated out of the plane of the core structure, affecting the molecule's interactions and stability . Such structural analyses are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Brominated benzene compounds can participate in various chemical reactions due to the presence of the reactive bromine atom. The bromine can act as a leaving group in nucleophilic substitution reactions or be involved in the formation of vinyl sulfonium salts, which are intermediates in the synthesis of heterocyclic compounds . The specific reactivity patterns of "1-bromo-4-{[(Z)-(4-methylbenzyl)aminomethylidene]amino}benzene" would depend on the other functional groups present in the molecule and their relative positions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can vary widely depending on their molecular structure. For example, the fluorescence properties of such compounds can be influenced by the steric configuration, as seen in the case of "1-Bromo-4-(2,2-diphenylvinyl)benzene," which exhibits aggregation-induced emission (AIE) characteristics . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, also play a significant role in determining the physical properties, including the melting point, solubility, and stability of the compounds .

Applications De Recherche Scientifique

Photodynamic Therapy Applications

- The zinc(II) phthalocyanine derivatives, including compounds with structural similarities to 1-bromo-4-{[(Z)-(4-methylbenzyl)aminomethylidene]amino}benzene, exhibit high singlet oxygen quantum yield and good fluorescence properties. These characteristics make them suitable for photodynamic therapy, particularly in cancer treatment. Such compounds demonstrate potential as Type II photosensitizers due to their remarkable photostability, singlet oxygen production, and photodegradation quantum yield. This suggests that derivatives of 1-bromo-4-{[(Z)-(4-methylbenzyl)aminomethylidene]amino}benzene may also find use in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2021; Öncül, Öztürk, & Pişkin, 2022).

Fluorescence and Photoluminescence Applications

- A derivative of 1-bromo-4-{[(Z)-(4-methylbenzyl)aminomethylidene]amino}benzene, specifically 1-bromo-4-(2,2-diphenylvinyl)benzene, exhibits unique photoluminescence properties. This derivative shows high fluorescence intensity, especially in the solid state, where the intensity is significantly higher than in the solution state. Such properties indicate potential applications in fields requiring high fluorescence and photoluminescence, such as in the development of new fluorescent materials or in optical applications (Zuo-qi, 2015).

Organic Synthesis and Material Science Applications

- The structural and chemical properties of compounds related to 1-bromo-4-{[(Z)-(4-methylbenzyl)aminomethylidene]amino}benzene are utilized in organic synthesis. For instance, the utilization of bromo(methylsulfanyl)benzenes in enzymatic oxidation processes opens up avenues for asymmetric synthesis, indicating the potential of 1-bromo-4-{[(Z)-(4-methylbenzyl)aminomethylidene]amino}benzene and its derivatives in advanced organic synthesis and material science applications (Finn, Pavlyuk, & Hudlický, 2005).

Propriétés

IUPAC Name |

methyl N-(4-bromophenyl)-N'-[(4-methylphenyl)methyl]carbamimidothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2S/c1-12-3-5-13(6-4-12)11-18-16(20-2)19-15-9-7-14(17)8-10-15/h3-10H,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDURPJBKVCIWIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN=C(NC2=CC=C(C=C2)Br)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-bromo-4-{[(Z)-[(4-methylbenzyl)amino](methylsulfanyl)methylidene]amino}benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2515761.png)

![4-(N,N-diallylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2515766.png)

![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)

![1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515769.png)

![6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride](/img/structure/B2515773.png)

![2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515774.png)

![4-methoxy-3-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515777.png)

![N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2515779.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2515780.png)

![N-(2-Bicyclo[2.2.2]oct-5-enyl)prop-2-enamide](/img/structure/B2515784.png)